molecular formula C10H21N3O B7984924 2-Amino-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

2-Amino-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

Cat. No.: B7984924
M. Wt: 199.29 g/mol
InChI Key: QLILNVYYICHYCV-SECBINFHSA-N
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Description

2-Amino-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide is a chemical compound with a complex structure that includes an amino group, an ethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The amino and ethyl groups are then introduced through nucleophilic substitution reactions. The final step involves the acylation of the amino group with acetic anhydride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Amino-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-ethyl-N-phenylbenzenesulfonamide
  • 2-Amino-N-ethylbenzenesulfonanilide

Uniqueness

2-Amino-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide is unique due to its specific structural features, such as the presence of the piperidine ring and the combination of amino and ethyl groups

Properties

IUPAC Name

2-amino-N-ethyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-13(10(14)7-11)9-5-4-6-12(2)8-9/h9H,3-8,11H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLILNVYYICHYCV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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